(4-nitrophenyl) 2-phenoxypropanoate
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Overview
Description
(4-Nitrophenyl) 2-phenoxypropanoate is an organic compound that features a nitrophenyl group and a phenoxypropanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-nitrophenyl) 2-phenoxypropanoate typically involves the esterification of 2-phenoxypropanoic acid with 4-nitrophenol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(4-Nitrophenyl) 2-phenoxypropanoate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxypropanoates depending on the nucleophile used.
Scientific Research Applications
(4-Nitrophenyl) 2-phenoxypropanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound can be used in enzyme assays to study the activity of esterases and other enzymes that catalyze ester hydrolysis.
Medicine: It may serve as a model compound in drug development studies to understand the metabolism and action of ester-containing drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (4-nitrophenyl) 2-phenoxypropanoate involves its interaction with specific molecular targets, such as enzymes. For instance, in enzyme assays, the compound is hydrolyzed by esterases, leading to the release of 4-nitrophenol, which can be quantitatively measured. This hydrolysis reaction is crucial for studying enzyme kinetics and inhibitor effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenyl acetate: Another ester used in enzyme assays.
2-Phenoxypropanoic acid: The parent acid of the ester.
4-Nitrophenyl benzoate: A structurally similar ester with a benzoate moiety.
Uniqueness
(4-Nitrophenyl) 2-phenoxypropanoate is unique due to its combination of a nitrophenyl group and a phenoxypropanoate moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications, such as enzyme assays, where its hydrolysis can be easily monitored.
Properties
IUPAC Name |
(4-nitrophenyl) 2-phenoxypropanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c1-11(20-13-5-3-2-4-6-13)15(17)21-14-9-7-12(8-10-14)16(18)19/h2-11H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHTBVYBZORRVIZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])OC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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